

# KYA1797K: A Dual Inhibitor of Wnt/ $\beta$ -Catenin and Ras Signaling Pathways

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## Compound of Interest

Compound Name: KYA1797K

Cat. No.: B15541600

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## Abstract

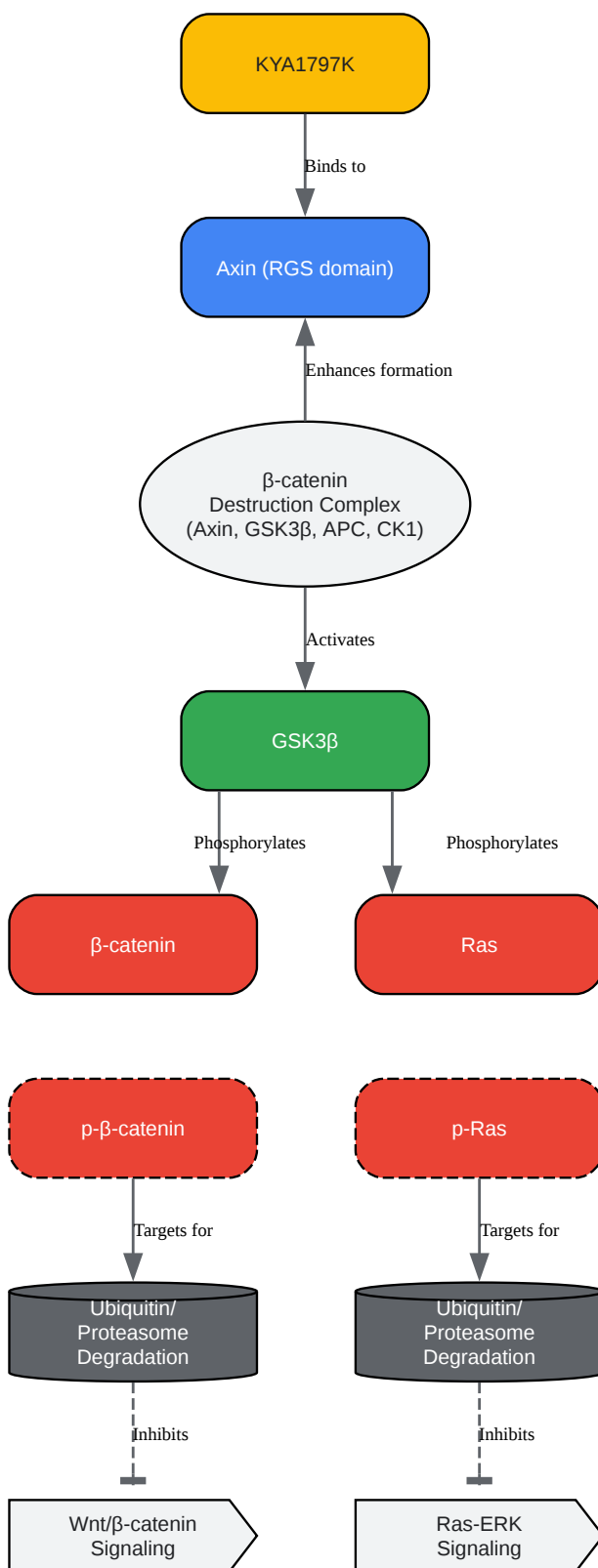
**KYA1797K** is a potent and selective small molecule inhibitor of the Wnt/ $\beta$ -catenin signaling pathway, with a reported IC<sub>50</sub> of 0.75  $\mu$ M.<sup>[1][2]</sup> Its primary molecular target is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein axin.<sup>[1][3]</sup> By binding directly to axin, **KYA1797K** enhances the formation and activity of the  $\beta$ -catenin destruction complex, leading to the simultaneous degradation of both  $\beta$ -catenin and Ras proteins.<sup>[1][3][4]</sup> This dual-targeting mechanism makes **KYA1797K** a promising therapeutic candidate for cancers harboring mutations in both the APC and KRAS genes, particularly colorectal cancer (CRC).<sup>[1][5]</sup> This guide provides a comprehensive overview of the technical details surrounding **KYA1797K**, including its mechanism of action, quantitative data, and detailed experimental protocols.

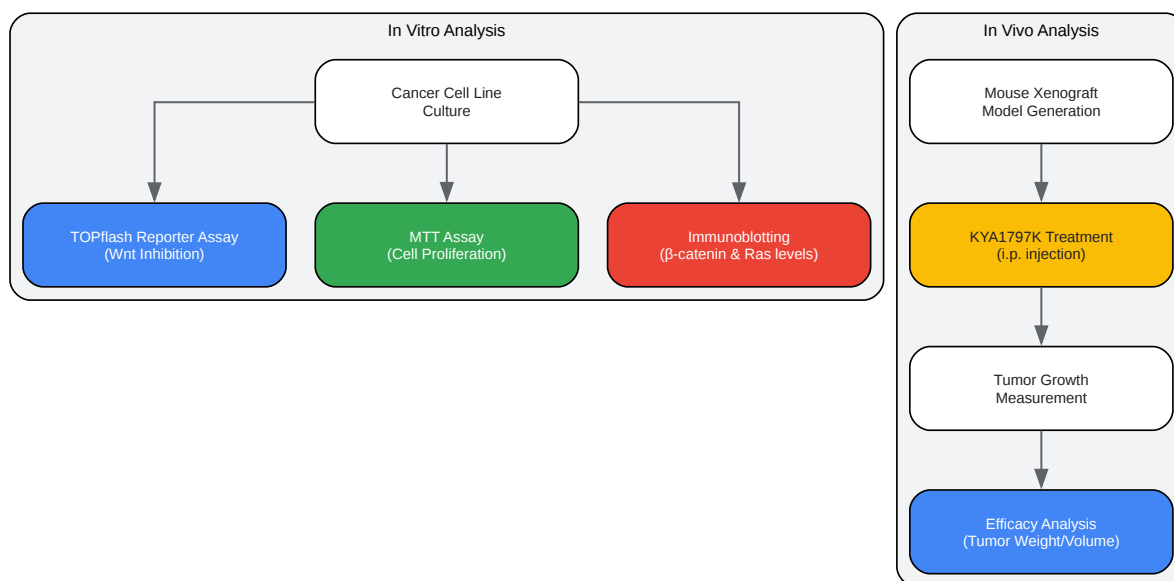
## Core Mechanism of Action

**KYA1797K** exerts its effects by directly binding to the RGS domain of axin, a key scaffolding protein in the  $\beta$ -catenin destruction complex.<sup>[1][3]</sup> This binding event enhances the affinity of the destruction complex components—axin, Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), and  $\beta$ -transducin repeat-containing protein ( $\beta$ -TrCP)—for  $\beta$ -catenin. This stabilization of the complex leads to increased GSK3 $\beta$ -mediated phosphorylation of  $\beta$ -catenin at Ser33, Ser37, and Thr41, and subsequently, its ubiquitination and proteasomal degradation.<sup>[1]</sup>

Crucially, **KYA1797K** also promotes the GSK3 $\beta$ -dependent phosphorylation of K-Ras at Thr144 and Thr148, which flags it for degradation through a similar ubiquitin-proteasome pathway.<sup>[1]</sup> This simultaneous downregulation of both  $\beta$ -catenin and Ras distinguishes **KYA1797K** from other Wnt pathway inhibitors and highlights its potential in treating cancers with co-activation of these pathways.

## Signaling Pathway Diagram





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